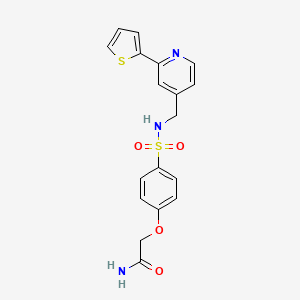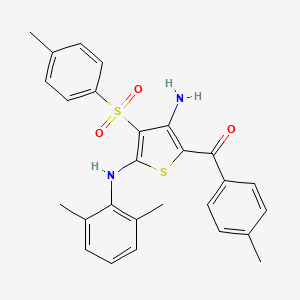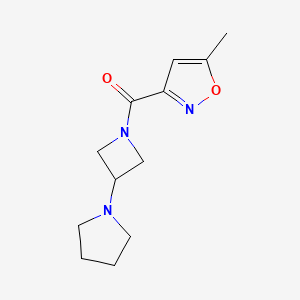
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.287. Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthetic Chemistry Applications
One notable application is in the synthesis of isoxazole derivatives, which are critical in developing novel compounds with potential biological activities. For instance, Sobenina et al. (2005) demonstrated the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles, highlighting the utility of isoxazole derivatives in synthetic chemistry for creating structurally diverse molecules Sobenina et al., 2005.
Anticonvulsant and Sodium Channel Blocker Agents
Research by Malik and Khan (2014) involved synthesizing novel derivatives with anticonvulsant activities, evaluated through the maximal electroshock (MES) test. Their study exemplifies the application of such chemical structures in discovering new therapeutic agents, particularly as sodium channel blockers and anticonvulsant medications Malik & Khan, 2014.
Antimicrobial and Anticancer Agents
The creation of novel pyrazole derivatives for antimicrobial and anticancer purposes showcases another critical application. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds evaluated for in vitro antimicrobial and anticancer activity, demonstrating the potential of these derivatives in developing new treatments for infections and cancer Hafez, El-Gazzar, & Al-Hussain, 2016.
Drug Development and Bioactivation Studies
Yu et al. (2011) explored the bioactivation pathway of isoxazole in human liver microsomes, providing valuable insights into the metabolism and potential toxicological implications of isoxazole-containing compounds. Such research is crucial for understanding the safety profile of new drug candidates Yu et al., 2011.
Molecular Structure and Physicochemical Properties
Studies on the synthesis, crystal structure, and DFT analysis of related compounds, as conducted by Huang et al. (2021), contribute to the understanding of the molecular structure and physicochemical properties of these derivatives. This research aids in the rational design of new compounds with desired biological or physical properties Huang et al., 2021.
Orientations Futures
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRSVIWXLGPHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)
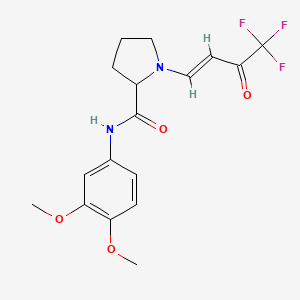
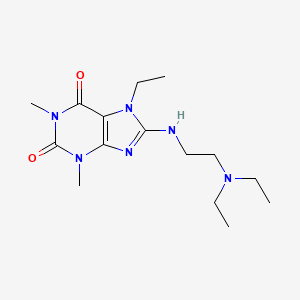
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)

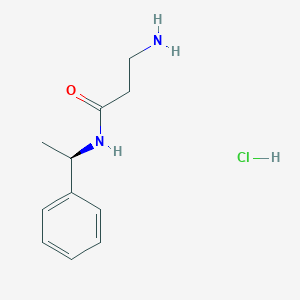
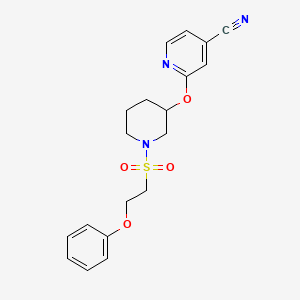
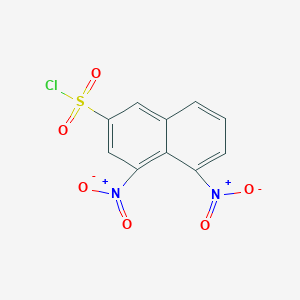
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)
![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)
